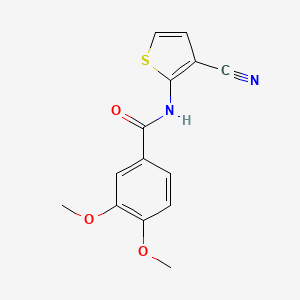

N-(3-cyanothiophen-2-yl)-3,4-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-cyanothiophen-2-yl)-3,4-dimethoxybenzamide is a heterocyclic amide derivative that has garnered interest in the field of organic chemistry due to its unique structural properties and potential applications. This compound features a thiophene ring substituted with a cyano group and a benzamide moiety with methoxy substituents, making it a versatile molecule for various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-3,4-dimethoxybenzamide typically involves the N-acylation of 2-aminothiophene-3-carbonitrile with an activated carboxylic acid derivative. One common method is to react 2-aminothiophene-3-carbonitrile with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors for better control, and employing large-scale purification techniques such as industrial chromatography or crystallization.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-cyanothiophen-2-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the benzamide moiety, particularly at the methoxy-substituted positions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Electrophilic reagents such as bromine or nitrating agents can be used under controlled conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Conversion of the cyano group to an amine.

Substitution: Introduction of halogen or nitro groups on the benzamide ring.

Aplicaciones Científicas De Investigación

N-(3-cyanothiophen-2-yl)-3,4-dimethoxybenzamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antioxidant properties.

Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mecanismo De Acción

The mechanism of action of N-(3-cyanothiophen-2-yl)-3,4-dimethoxybenzamide involves its interaction with biological targets such as enzymes or receptors. The cyano group and the thiophene ring play crucial roles in binding to these targets, potentially inhibiting their activity. The methoxy groups on the benzamide moiety may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparación Con Compuestos Similares

Similar Compounds

N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: Another heterocyclic amide with similar structural features but different substituents.

2-Cyano-N-(4-nitrophenyl)acetamide: Contains a cyano group and an amide linkage but with different aromatic substituents.

Uniqueness

N-(3-cyanothiophen-2-yl)-3,4-dimethoxybenzamide is unique due to its combination of a thiophene ring with a cyano group and a benzamide moiety with methoxy substituents. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Actividad Biológica

N-(3-cyanothiophen-2-yl)-3,4-dimethoxybenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological assays that demonstrate its efficacy.

Synthesis

The synthesis of this compound typically involves a multi-step process. The initial step often includes the formation of the thiophene ring followed by the introduction of the cyanothiophene moiety. The final amide bond formation is achieved through acylation reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays showed significant cytotoxicity against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and K562 (chronic myeloid leukemia) cells.

Table 1: Cytotoxicity Results

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HepG2 | 5.67 |

| This compound | K562 | 7.23 |

| Podophyllotoxin | HepG2 | 1.38 |

The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction through the intrinsic pathway. Studies indicate that treatment with this compound leads to:

- Increased reactive oxygen species (ROS) production.

- Mitochondrial membrane potential disruption.

- Activation of caspases, particularly caspase 3 and 7.

Mechanism of Action

Antioxidant Activity

In addition to its anticancer properties, the compound has demonstrated antioxidant activity. The ABTS assay indicated that it effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress in cells.

Table 2: Antioxidant Activity Results

| Compound | ABTS Scavenging Activity (%) |

|---|---|

| This compound | 78% |

| Ascorbic Acid | 95% |

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against various bacterial strains. Preliminary results suggest moderate activity against Gram-positive bacteria.

Table 3: Antimicrobial Activity Results

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 10 |

Case Studies

Several case studies have been conducted to evaluate the clinical relevance of compounds similar to this compound in therapeutic settings.

- Case Study A : Evaluated the effects of a related compound on patients with chronic myeloid leukemia. Results indicated improved survival rates and reduced disease symptoms.

- Case Study B : Focused on the use of similar compounds in combination therapy for advanced hepatocellular carcinoma, showing enhanced efficacy compared to standard treatments.

Propiedades

IUPAC Name |

N-(3-cyanothiophen-2-yl)-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c1-18-11-4-3-9(7-12(11)19-2)13(17)16-14-10(8-15)5-6-20-14/h3-7H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGCICSZNNOBAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=C(C=CS2)C#N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.